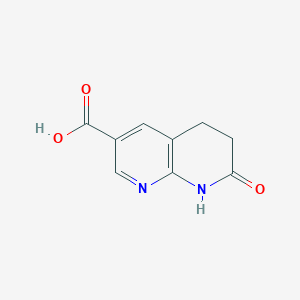![molecular formula C22H27N3O3S2 B2870872 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide CAS No. 893790-26-6](/img/structure/B2870872.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These compounds are known to be inhibitors of mrgx2 . They are used in the treatment of diseases, disorders, or conditions associated with mrgx2 .
Synthesis Analysis
The synthesis of these compounds involves the creation of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides bearing a short alkylamino side chain in the 3-position . The substitution in the 6 and the 7 positions increases their activity as inhibitors of insulin secretion .Molecular Structure Analysis
The molecular structure of these compounds can be modified more widely and more easily through simple substitution changes . This, together with recent developments in their synthesis, now places them at the forefront of developing applications in functional materials .Chemical Reactions Analysis
These compounds were tested on rat pancreatic islets and on rat aorta rings . The presence of either chlorine or bromine atoms in the 6 and 7 positions did not improve the apparent selectivity of the drugs for the pancreatic tissue . By contrast, the introduction of one or two fluorine atoms, as well as the presence of a methoxy group in the 7-position, generated potent and selective inhibitors of insulin release .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their chemical structure and morphology . They are stable free radicals, first reported by Blatter in 1968 . In contrast to their nitroxide counterparts, their properties can be modified more widely and more easily through simple substitution changes .科学的研究の応用
MRGX2 Inhibition for Pain Management
The derivatives of 4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, such as the compound , have been identified as potential MRGX2 inhibitors . MRGX2 is a G-protein coupled receptor involved in pain perception, and its inhibition could lead to new treatments for chronic pain conditions.
Potassium Channel Openers in Diabetes Research
Compounds related to 4H-1,2,4-benzothiadiazine 1,1-dioxides have been studied for their ability to open ATP-sensitive potassium channels . This action can modulate insulin release, making these compounds valuable in diabetes research, particularly in the development of new therapies for type 2 diabetes.
Angiogenesis Inhibition for Cancer Therapy
The structural analogs of the compound have shown potential in inhibiting angiogenesis, the process by which new blood vessels form from pre-existing vessels . This is particularly relevant in cancer therapy, as the inhibition of angiogenesis can prevent tumors from acquiring the necessary blood supply to grow.
Serine Hydrolase Inhibitors in Metabolic Disorders
Benzothiadiazine derivatives have been explored as serine hydrolase inhibitors . These enzymes play a crucial role in various metabolic pathways, and their inhibition can be beneficial in treating metabolic disorders.
作用機序
Target of Action
The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound interacts with the MRGX2 receptor, inhibiting its activity . This inhibition can lead to a decrease in the signaling pathways associated with the receptor, resulting in a reduction of the physiological responses mediated by MRGX2.
将来の方向性
The future directions for these compounds include their growing list of applications such as sensors, spin labels, magnetic materials, liquid crystals, and in polymer and small molecule synthesis . Their properties can be modified more widely and more easily through simple substitution changes , which, together with recent developments in their synthesis, now places them at the forefront of developing applications in functional materials .
特性
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-3-16-25-19-13-7-8-14-20(19)30(27,28)24-22(25)29-17-21(26)23-15-9-12-18-10-5-4-6-11-18/h4-8,10-11,13-14H,2-3,9,12,15-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLTUABKBVELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)


![1-Iodo-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2870798.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-{2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2870804.png)
![(2S)-N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2870805.png)


![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)